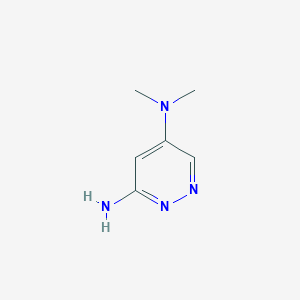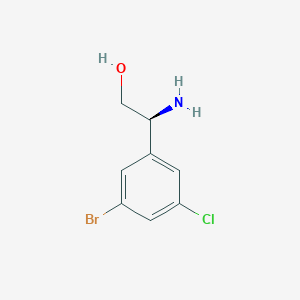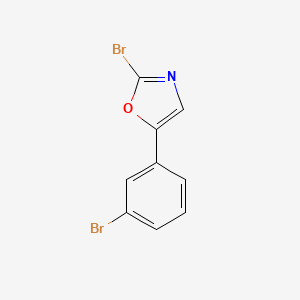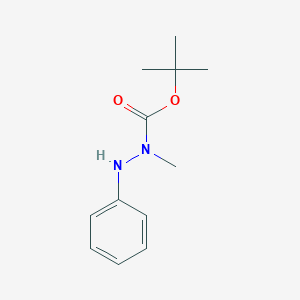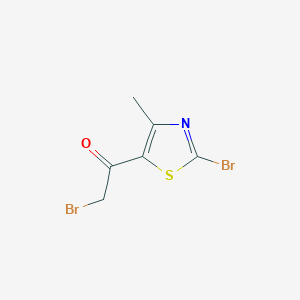
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a methyl group attached to the thiazole ring, making it a brominated thiazole derivative. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone typically involves the bromination of 1-(2-bromo-4-methylthiazol-5-yl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
科学的研究の応用
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals with antimicrobial or anticancer properties.
Industry: In the production of dyes, biocides, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Lacks the second bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone: Contains an isoxazole ring instead of a thiazole ring, leading to different chemical properties and reactivity.
1-(2-Amino-4-methylthiazol-5-yl)ethanone: Contains an amino group instead of bromine, making it more suitable for nucleophilic substitution reactions.
Uniqueness
2-Bromo-1-(2-bromo-4-methylthiazol-5-yl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate for the synthesis of various derivatives. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications.
特性
分子式 |
C6H5Br2NOS |
|---|---|
分子量 |
298.99 g/mol |
IUPAC名 |
2-bromo-1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H5Br2NOS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3 |
InChIキー |
IQVHJDXTQGWGLU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)Br)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


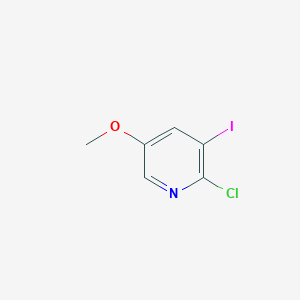
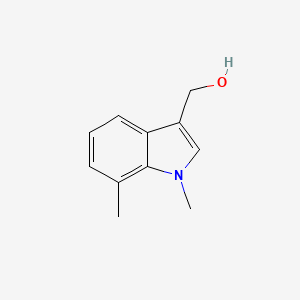
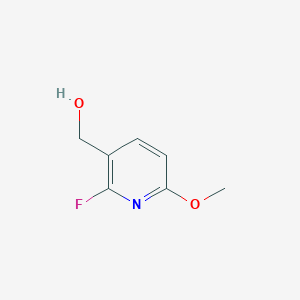
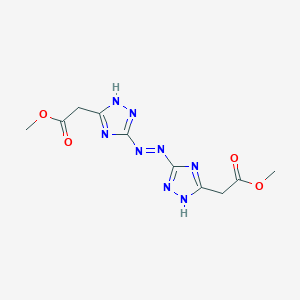
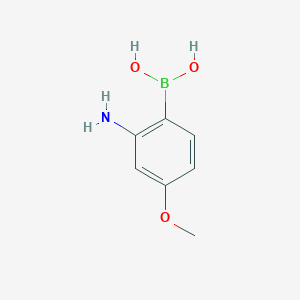
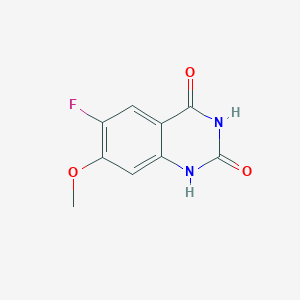

![4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)

